N-(2-ethoxyphenyl)pyrimidine-2-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

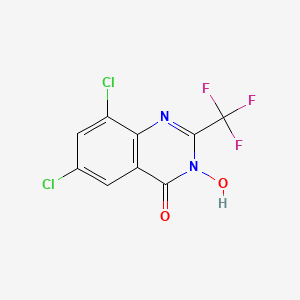

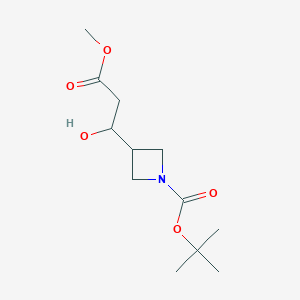

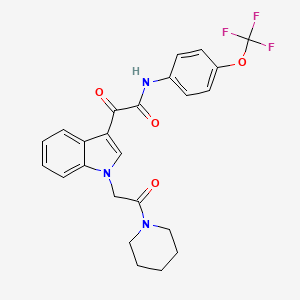

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The ethoxyphenyl group attached to the pyrimidine ring suggests that the compound could exhibit interesting chemical and biological properties, potentially including anticancer or analgesic activities.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were prepared from 2(1H) pyridone via a series of reactions including hydrolysis, decarboxylation, O-alkylation, rearrangement, and coupling with substituted aliphatic amines . Similarly, the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides involved the reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate, which was obtained by condensation of 2-amino-4-methylpyridine and triethyl methanetricarboxylate . These methods could potentially be adapted for the synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often confirmed using techniques such as NMR spectroscopy, MS, and X-ray crystallography. For example, the crystal and molecular structure of a related compound, (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, was determined using single-crystal X-ray diffraction data, which provided detailed information about the unit cell dimensions and the absolute configuration of the chiral center . These techniques are essential for confirming the structure of synthesized compounds, including N-(2-ethoxyphenyl)pyrimidine-2-carboxamide.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The study of 2-ethoxycarbonyl-3-isothiocyanatopyridine showed that it could be converted with nucleophiles into pyrido[3,2-d]pyrimidine derivatives either directly or through intermediates such as thiourethane . These reactions demonstrate the reactivity of the pyridine and pyrimidine moieties and provide insights into the types of chemical transformations that N-(2-ethoxyphenyl)pyrimidine-2-carboxamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the ethoxy group can affect these properties. For example, the introduction of a methyl group in the pyridine moiety of pyrido[1,2-a]pyrimidine derivatives was found to enhance their biological activity . Detailed analysis of the physical and chemical properties of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide would require experimental data, which could be obtained through methods such as polarimetry, elemental analysis, and biological assays.

未来方向

The development of novel pyrimidine derivatives, including “N-(2-ethoxyphenyl)pyrimidine-2-carboxamide”, is a promising area of research . These compounds have potential applications in the treatment of various diseases, including tuberculosis and cancer . Future research could focus on improving the drug-like properties of these compounds and exploring their potential therapeutic applications .

作用机制

Target of Action

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide is a pyrimidine derivative . Pyrimidines are known to interact with various biological targets, including enzymes, receptors, and nucleic acids . .

Mode of Action

Pyrimidine derivatives are known to interact with their targets in various ways, often by binding to the active site and inhibiting the function of the target . This can result in changes to cellular processes and pathways .

Biochemical Pathways

Pyrimidine derivatives are known to affect various biochemical pathways, often by inhibiting key enzymes or interacting with nucleic acids .

Result of Action

Pyrimidine derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

属性

IUPAC Name |

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c1-2-18-11-7-4-3-6-10(11)16-13(17)12-14-8-5-9-15-12/h3-9H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGXLRYYPGFPSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)pyrimidine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B3004314.png)

![1-(4-methylpyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B3004319.png)

![3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3004320.png)

![1-(3-Chlorophenyl)-3-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)urea](/img/structure/B3004321.png)

![2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide](/img/structure/B3004325.png)